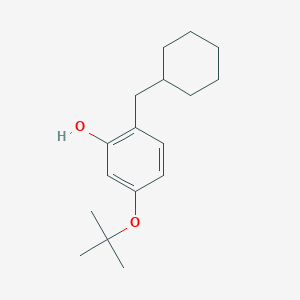

5-Tert-butoxy-2-(cyclohexylmethyl)phenol

Description

5-Tert-butoxy-2-(cyclohexylmethyl)phenol is a synthetic phenolic derivative characterized by a tert-butoxy (-O-C(CH₃)₃) group at the 5-position and a cyclohexylmethyl (-CH₂C₆H₁₁) substituent at the 2-position of the phenol ring. This structural arrangement combines steric bulk (from tert-butoxy) and lipophilic character (from cyclohexylmethyl), which may influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C17H26O2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)-5-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C17H26O2/c1-17(2,3)19-15-10-9-14(16(18)12-15)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |

InChI Key |

WLWINJFXFVEPBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)CC2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Tert-butoxy-2-(cyclohexylmethyl)phenol involves the Williamson Ether Synthesis. This method typically involves the reaction of an alkyl halide with an alkoxide ion under nucleophilic substitution (SN2) conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion from the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-(cyclohexylmethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The tert-butoxy and cyclohexylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

5-Tert-butoxy-2-(cyclohexylmethyl)phenol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The tert-butoxy and cyclohexylmethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-tert-Butyl-2-cyclohexylphenol (CAS 5450-24-8)

- Structure : Features a tert-butyl group at the 4-position and cyclohexyl at the 2-position.

- Key Differences :

- Substituent position: The tert-butyl group in the 4-position (vs. tert-butoxy in the 5-position of the target compound).

- Functional group: tert-butyl (alkyl) vs. tert-butoxy (ether) alters electronic and steric profiles.

- Implications: The tert-butoxy group in 5-Tert-butoxy-2-(cyclohexylmethyl)phenol may enhance solubility in polar solvents compared to the alkyl tert-butyl group .

Luteolin Derivatives with Cyclohexylmethyl Motifs

- Example : Compound 1 (IC₅₀ = 0.05 µM) vs. luteolin (IC₅₀ = 4.4 µM) .

- Key Insight : The addition of a cyclohexylmethyl group at the C6 position of luteolin increased BNA inhibitory activity by ~88-fold.

- Relevance to Target Compound: The cyclohexylmethyl group in the 2-position of the phenol ring may similarly enhance bioactivity by optimizing steric interactions with target enzymes or receptors.

5-Bromo-2-tert-butylphenol (VI) and Derivatives

- Synthesis : Prepared via alkylation with 2,6-di-tert-butyl chloride .

- Comparison: Bromo substituents (electron-withdrawing) vs. tert-butoxy (electron-donating) alter the phenol ring’s electronic environment, affecting acidity (pKa) and reactivity. The tert-butoxy group in the target compound may reduce electrophilicity compared to bromo-substituted analogs.

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

- Structure : A ketone derivative with tert-butyl at the 5-position and hydroxyl at the 2-position.

- Contrast :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound* | ~264.4 (estimated) | 5-O-tert-butoxy, 2-CH₂C₆H₁₁ | Phenol, ether | High lipophilicity, moderate solubility |

| 4-tert-Butyl-2-cyclohexylphenol | 232.36 | 4-tert-butyl, 2-cyclohexyl | Phenol, alkyl | Low water solubility |

| Luteolin | 286.24 | C6-OH, C5-OH | Flavonoid, hydroxyl | Moderate BNA inhibition |

| Compound 1 (ugonin) | Not specified | C6-cyclohexylmethyl | Flavonoid, cyclohexylmethyl | IC₅₀ = 0.05 µM (BNA inhibition) |

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tert-butoxy-2-(cyclohexylmethyl)phenol, considering steric hindrance from the tert-butoxy group?

- Methodology :

- Step 1 : Introduce the tert-butoxy group via nucleophilic substitution using tert-butyl bromide or tert-butyl tosylate under basic conditions (e.g., K₂CO₃ in DMF) to minimize steric interference .

- Step 2 : Attach the cyclohexylmethyl group through Friedel-Crafts alkylation or palladium-catalyzed coupling, ensuring regioselectivity by pre-blocking reactive sites with protecting groups like benzyl ethers .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity products (>95%) .

Q. How can spectroscopic methods (NMR, HPLC) resolve structural ambiguities in this compound?

- NMR Analysis :

- ¹H NMR : Identify tert-butoxy protons as a singlet at δ ~1.3 ppm. Cyclohexylmethyl protons appear as multiplet signals between δ 1.0–2.0 ppm. Aromatic protons resonate at δ 6.5–7.5 ppm, with splitting patterns indicating substitution positions .

- ¹³C NMR : Tert-butoxy carbons appear at δ ~28–35 ppm; phenolic oxygen deshields adjacent carbons, shifting signals to δ ~150 ppm .

Q. What experimental precautions ensure stability during storage and handling?

- Storage : Store at +4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the phenolic group .

- Handling : Avoid prolonged exposure to light (due to UV-sensitive tert-butoxy groups) and moisture (to prevent hydrolysis). Use gloveboxes for hygroscopic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Root Cause Analysis :

- Purity Variability : Impurities (e.g., residual solvents or unreacted intermediates) may interfere with bioassays. Validate purity via HPLC-MS and repeat assays with rigorously purified samples .

- Assay Conditions : Test activity under varying pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers) to identify confounding factors .

- Example : A study on structurally similar compounds showed that 5-substituted phenols exhibit pH-dependent activity due to ionization of the hydroxyl group .

Q. What computational approaches predict the compound’s reactivity and binding modes in biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the tert-butoxy group’s electron-donating effect stabilizes the aromatic ring, reducing reactivity at the para position .

- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Focus on hydrophobic pockets where the cyclohexylmethyl group may anchor .

Q. How does the tert-butoxy group influence photostability compared to other alkoxy substituents?

- Experimental Design :

- UV Irradiation Studies : Expose the compound to UV light (λ = 300–400 nm) and monitor degradation via HPLC. Compare with analogs (e.g., methoxy or benzyloxy derivatives).

- Results : Tert-butoxy groups enhance photostability by sterically shielding the phenolic oxygen from radical-mediated oxidation, as seen in UV absorber studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.